

AT7867 Dihydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **AT7867 dihydrochloride**

Cat. No.: **B605655**

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **AT7867 dihydrochloride**, a potent inhibitor of Akt and p70S6K kinases.

AT7867 dihydrochloride is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These notes provide essential information on the solubility, handling, and application of **AT7867 dihydrochloride** in preclinical research.

Data Presentation

Solubility

The solubility of **AT7867 dihydrochloride** in commonly used laboratory solvents is summarized below. It is crucial to use freshly opened, anhydrous DMSO for optimal solubility, as the compound is hygroscopic.

Solvent	Solubility	Method
DMSO	≥ 50 mg/mL	Standard dissolution
DMSO	100 mg/mL	With ultrasonic treatment
Water	2.27 mg/mL	With ultrasonic treatment and heating to 60°C

Table 1: Solubility of **AT7867 Dihydrochloride**. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

In Vitro Efficacy: IC50 Values

AT7867 exhibits potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other literature sources are presented below.

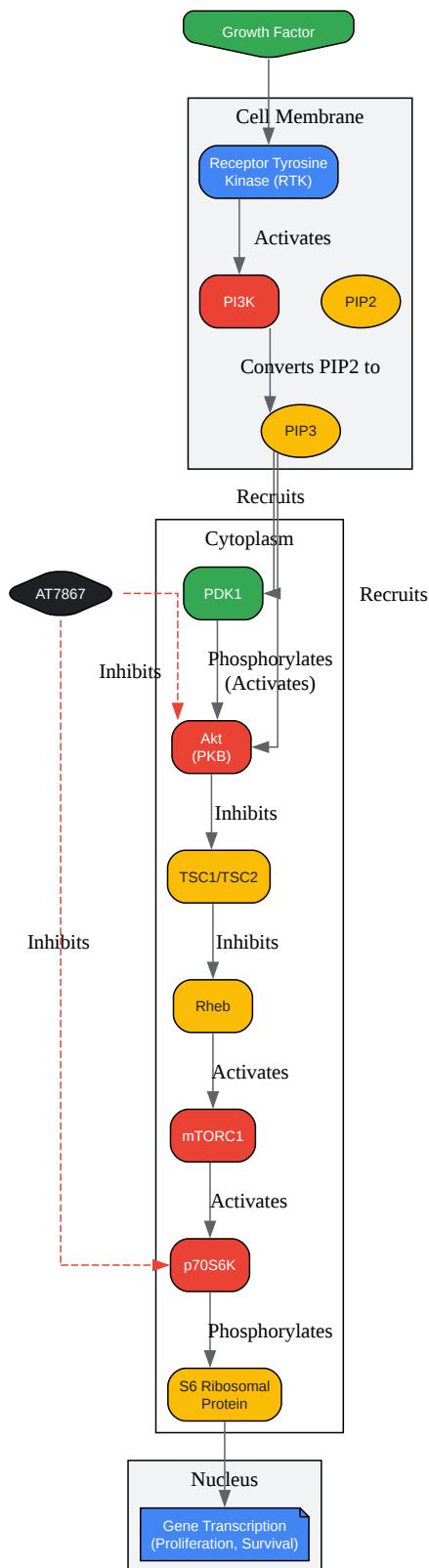
Cell Line	Cancer Type	IC50 (µM)
HCT116 (CSCs)	Colorectal Cancer	20
HT29 (CSCs)	Colorectal Cancer	10
GCT	Soft Tissue Sarcoma	0.252
KP-N-Y5	Neuroblastoma	0.314
SNU-423	Liver Cancer	0.626
Ramos-2G6-4C10	Burkitt's Lymphoma	0.711
SW1710	Bladder Cancer	0.724
IMR-5	Neuroblastoma	0.740
SU-DHL-5	B-cell Lymphoma	0.802
DOHH-2	B-cell Lymphoma	0.959
Hs-633T	Fibrosarcoma	0.990
OCI-AML2	Acute Myeloid Leukemia	1.028
MV-4-11	Leukemia	1.033
HCC1187	Breast Cancer	1.104
GDM-1	Acute Myeloid Leukemia	1.115
Hs-578-T	Breast Cancer	1.160
CHP-134	Neuroblastoma	1.217
Ca-Ski	Cervical Cancer	1.229
MHH-NB-11	Neuroblastoma	1.267
KARPAS-620	Multiple Myeloma	1.326
NALM-6	B-cell Leukemia	1.366
MRK-nu-1	Breast Cancer	1.397
EW-13	Ewing's Sarcoma	1.401

RL95-2	Endometrial Cancer	1.460
KU812	Chronic Myeloid Leukemia	1.544
TC-YIK	Cervical Cancer	1.583
ML-2	Acute Myeloid Leukemia	1.592

Table 2: IC50 values of **AT7867 dihydrochloride** in various cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database and a study on colorectal cancer stem-like cells (CSCs)[1][2].

Signaling Pathway

AT7867 primarily targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the points of inhibition by AT7867.



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Figure 1: PI3K/Akt/mTOR Signaling Pathway and AT7867 Inhibition.

Experimental Protocols

Stock Solution Preparation

- Materials:
 - **AT7867 dihydrochloride** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, nuclease-free microcentrifuge tubes
- Procedure:
 - To prepare a 10 mM stock solution, add 243.45 µL of anhydrous DMSO to 1 mg of **AT7867 dihydrochloride** (Molecular Weight: 410.77 g/mol).
 - Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a brief period.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of AT7867 on cancer cell viability. Optimization of cell seeding density and incubation times may be required for different cell lines.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - 96-well cell culture plates

- **AT7867 dihydrochloride** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader
- Procedure:
 - Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Prepare serial dilutions of AT7867 in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 μ M to 100 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 dilution.
 - Remove the old medium from the cells and add 100 μ L of the prepared AT7867 dilutions or vehicle control to the respective wells.
 - Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
 - After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of AT7867 on the phosphorylation of key downstream targets of Akt, such as GSK3 β or S6 ribosomal protein.[\[1\]](#)

- Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **AT7867 dihydrochloride** stock solution (10 mM in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3 β (Ser9), anti-GSK3 β , anti-phospho-S6 (Ser235/236), anti-S6, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

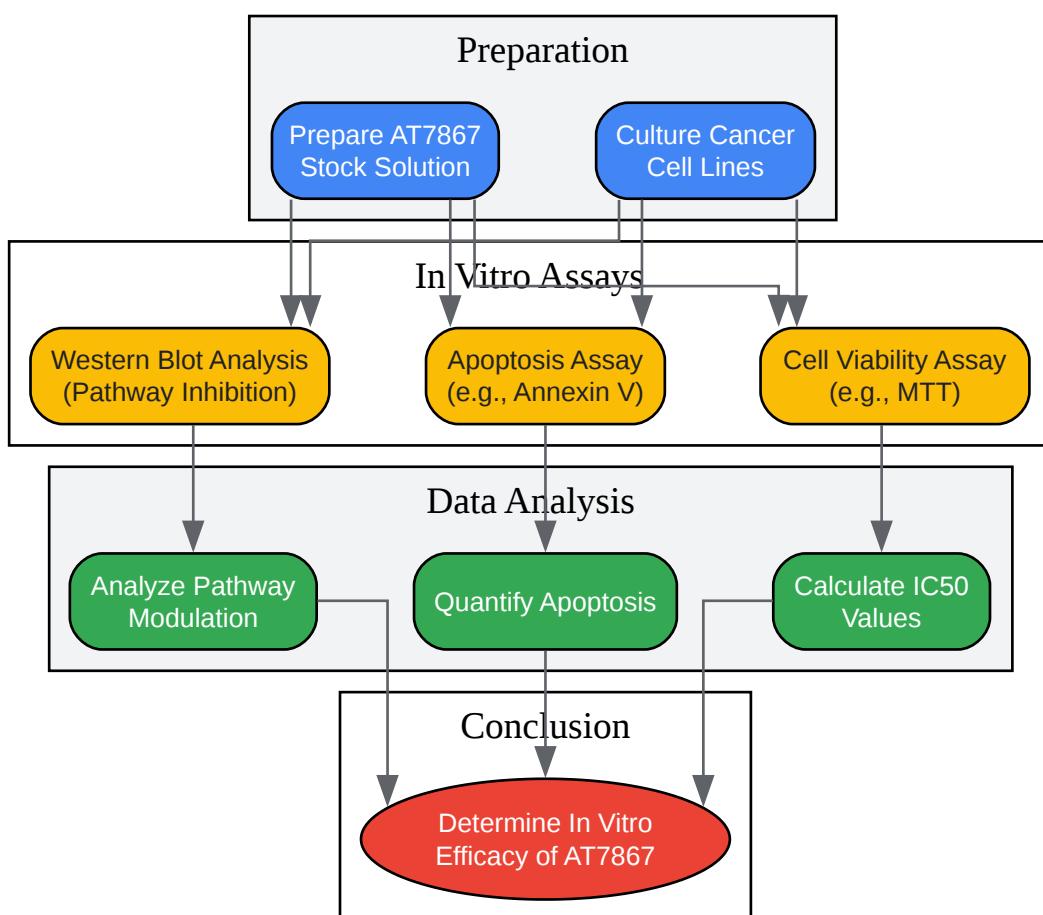
- Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of AT7867 (e.g., 0.1, 1, 10 μ M) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the effect of AT7867 on the phosphorylation of target proteins.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like AT7867.



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Figure 2: Experimental workflow for in vitro kinase inhibitor testing.

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References

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- 2. Drug: AT7867 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
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